molecular formula C9H12ClN B1588572 4-(4-Chlorobutyl)pyridine CAS No. 5264-17-5

4-(4-Chlorobutyl)pyridine

Cat. No. B1588572
CAS RN: 5264-17-5
M. Wt: 169.65 g/mol
InChI Key: OMVNWHFRVCCONY-UHFFFAOYSA-N
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Patent
US06559143B1

Procedure details

4-Methylpyridine (8.4 g, 90 mmol) and THF (40 mL) were mixed in dry glassware, flushed with nitrogen and cooled to −60° C. n-BuLi (1.6 M solution, 61.9 mL, 99 mmol) was added dropwise over 1.5 h. The temperature was not allowed to exceed −50° C. The mixture was then allowed to reach rt, THF (20 mL) was added and the mixture was then stirred at 45° C. for 2 h. Additional THF (20 mL) was added. This mixture was cooled to 0° C. and added dropwise through a cooled dropping funnel to a 65° C. solution of 3-bromo-1-chloropropane (14.9 g, 94.5 mmol) in THF (15 mL). The reaction mixture was slowly allowed to reach 0° C. overnight. Water (90 mL) was added, and the mixture was stirred for 10 min. The organic layer was separated and dried (Na2SO4) to give the sub-title compound in 97.6% yield.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
97.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Li]CCCC.Br[CH2:14][CH2:15][CH2:16][Cl:17].O>C1COCC1>[Cl:17][CH2:16][CH2:15][CH2:14][CH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
61.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
was added dropwise over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to exceed −50° C
CUSTOM
Type
CUSTOM
Details
to reach rt
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
added dropwise through a cooled
CUSTOM
Type
CUSTOM
Details
to a 65° C.
WAIT
Type
WAIT
Details
to reach 0° C. overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCCC1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.